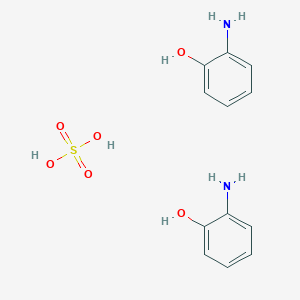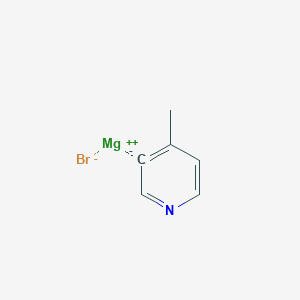
2-Methylpyridin-5-ylmagnesium bromide, 0.25 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpyridin-5-ylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a chemical compound with the molecular formula C6H6BrMgN. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly valued for its ability to act as a nucleophile in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylpyridin-5-ylmagnesium bromide is typically synthesized through the reaction of 2-methylpyridine with magnesium in the presence of bromine. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
2-Methylpyridine+Mg+Br2→2-Methylpyridin-5-ylmagnesium bromide
Industrial Production Methods
In industrial settings, the production of 2-Methylpyridin-5-ylmagnesium bromide involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of THF as a solvent helps stabilize the Grignard reagent and facilitates the reaction process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpyridin-5-ylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used with 2-Methylpyridin-5-ylmagnesium bromide include aldehydes, ketones, and alkyl halides. The reactions are typically carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent.
Major Products
The major products formed from reactions involving 2-Methylpyridin-5-ylmagnesium bromide include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used in the reaction.
Aplicaciones Científicas De Investigación
2-Methylpyridin-5-ylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules by forming carbon-carbon bonds.
Material Science: It is utilized in the preparation of advanced materials, including polymers and nanomaterials.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Research: It is used in the modification of biomolecules for various biological studies.
Mecanismo De Acción
The mechanism of action of 2-Methylpyridin-5-ylmagnesium bromide involves its role as a nucleophile. It donates electrons to electrophilic centers in various substrates, facilitating the formation of new chemical bonds. The molecular targets include carbonyl groups in aldehydes and ketones, as well as halides in alkyl halides.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent used for similar nucleophilic addition reactions.
Methylmagnesium bromide: A simpler Grignard reagent used for forming carbon-carbon bonds.
Ethylmagnesium bromide: Used in organic synthesis for similar purposes.
Uniqueness
2-Methylpyridin-5-ylmagnesium bromide is unique due to the presence of the pyridine ring, which can participate in additional coordination chemistry and provide different reactivity compared to simpler Grignard reagents.
Propiedades
IUPAC Name |
magnesium;6-methyl-3H-pyridin-3-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Mg/c1-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEZABHTLNZJQD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=[C-]C=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B6355883.png)






